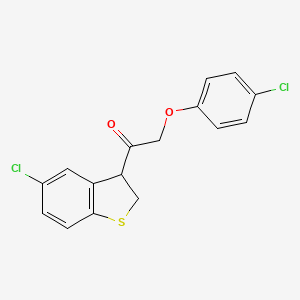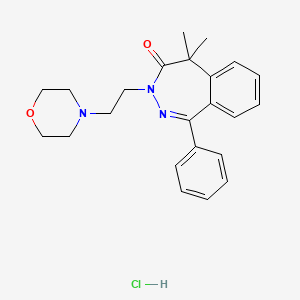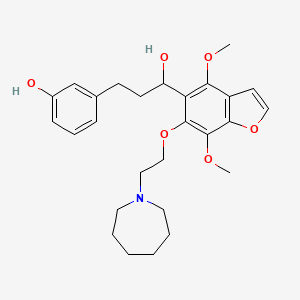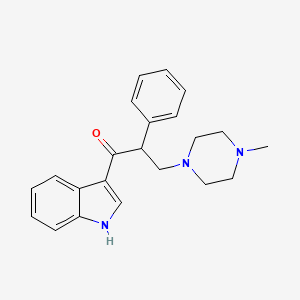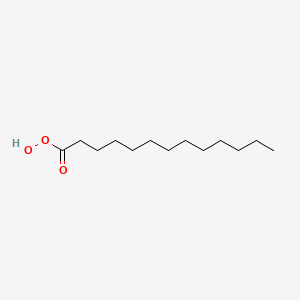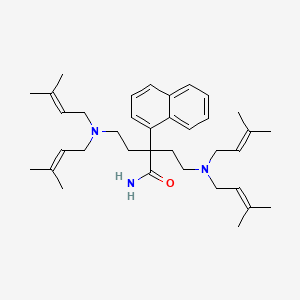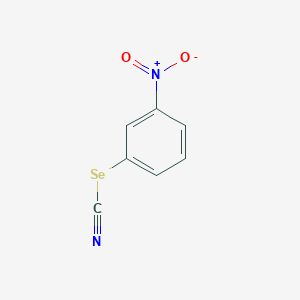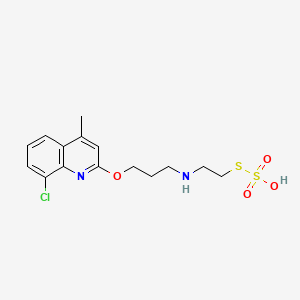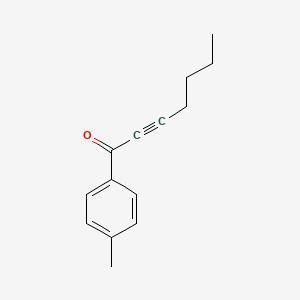
2-Heptyn-1-one, 1-(4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Heptyn-1-one, 1-(4-methylphenyl)- is an organic compound with the molecular formula C14H16O. It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by the presence of a heptynone backbone with a 4-methylphenyl substituent at the first carbon position. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptyn-1-one, 1-(4-methylphenyl)- can be achieved through several methods. One common approach involves the reaction of 4-methylphenylacetylene with heptanone under specific conditions. The reaction typically requires a catalyst, such as palladium on carbon (Pd/C), and is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2-Heptyn-1-one, 1-(4-methylphenyl)- may involve large-scale batch or continuous processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product. Industrial production methods often incorporate purification steps, such as distillation or recrystallization, to obtain high-purity 2-Heptyn-1-one, 1-(4-methylphenyl)- suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Heptyn-1-one, 1-(4-methylphenyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the triple bond to a double or single bond, resulting in alkenes or alkanes. Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triple bond is replaced by other functional groups. Reagents like sodium amide (NaNH2) can facilitate these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Sodium amide (NaNH2)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alkenes, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Heptyn-1-one, 1-(4-methylphenyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer effects, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Heptyn-1-one, 1-(4-methylphenyl)- involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in inflammation, thereby reducing inflammatory responses. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-methylphenyl)hept-2-yn-1-one
- 1-(p-tolyl)-2-heptyn-1-one
- 1-p-tolylhept-2-yn-1-one
Uniqueness
2-Heptyn-1-one, 1-(4-methylphenyl)- is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of the 4-methylphenyl group enhances its reactivity and potential applications compared to other similar compounds. Its ability to undergo various chemical reactions and its utility in diverse research fields make it a valuable compound in both academic and industrial settings.
Properties
CAS No. |
38395-06-1 |
|---|---|
Molecular Formula |
C14H16O |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
1-(4-methylphenyl)hept-2-yn-1-one |
InChI |
InChI=1S/C14H16O/c1-3-4-5-6-7-14(15)13-10-8-12(2)9-11-13/h8-11H,3-5H2,1-2H3 |
InChI Key |
ZJRDYEIFUAFMHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


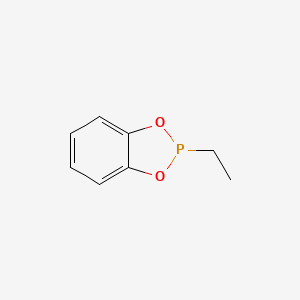
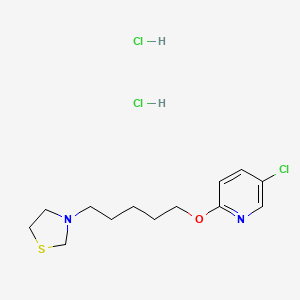
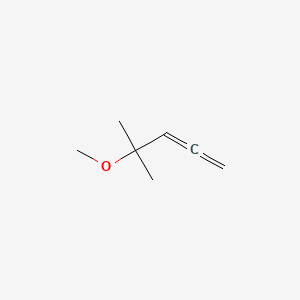
![1,1'-[1-(Ethylsulfanyl)ethene-1,2-diyl]dibenzene](/img/structure/B14664573.png)
